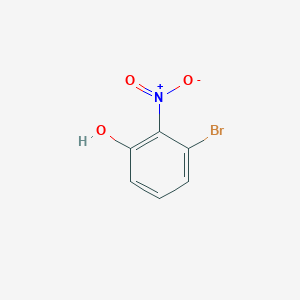

3-Bromo-2-nitrophenol

Overview

Description

3-Bromo-2-nitrophenol is a chemical compound that is part of the bromophenols family, which are known for their various applications in chemical synthesis and potential biological activities. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenol ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step chemical reactions, including nitration, bromination, and nucleophilic substitution. For instance, a novel method for synthesizing 2-bromo-4-nitrophenol, which shares a similar structure with this compound, starts with 2-methoxy-5-nitroaniline and proceeds through diazotization and the Sandmeyer reaction, followed by a nucleophilic substitution reaction . Another related compound, 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane, is synthesized using Bisphenol A as a starting material, undergoing nitration and bromination . These methods highlight the importance of carefully controlled reactions to achieve the desired bromo- and nitro-substituted phenols.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, Schiff-base molecules derived from bromo- and nitro-substituted phenols have been characterized to determine their molecular geometry and intramolecular interactions . The presence of bromine and nitro groups in these molecules can lead to strong intramolecular hydrogen bonding, affecting the molecular conformation and reactivity .

Chemical Reactions Analysis

Compounds like this compound can undergo various chemical reactions, including aromatic nucleophilic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement to form unexpected isomers . These reactions demonstrate the reactivity of the bromo- and nitro-substituted aromatic compounds and their potential for generating novel chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted phenols are influenced by their functional groups. The bromine atom is a heavy substituent that can affect the compound's density and boiling point, while the nitro group is an electron-withdrawing group that can impact the acidity of the phenol and its reactivity in electrophilic substitution reactions. The electronic properties of these compounds, such as polarizability and hyperpolarizability, can be theoretically calculated and interpreted to understand their behavior in different chemical environments . Additionally, the solubility of these compounds can vary depending on the solvent and the presence of other substituents on the phenol ring .

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis Methodology : A study by Li Zi-ying (2008) discusses the synthesis of a compound structurally related to 3-Bromo-2-nitrophenol, providing insights into efficient, commercial-scale production methods for similar compounds (Li Zi-ying, 2008).

- Catalytic Applications : Gold nanoparticles stabilized by ionic liquids have been used for the reduction of nitrophenols, a category that includes this compound, demonstrating their potential in catalysis and environmental applications (Sachin Thawarkar et al., 2018).

Environmental and Ecological Impact

- Atmospheric Behavior : Research on nitrophenols in the atmosphere, including compounds like this compound, discusses their formation, sources, and environmental implications, highlighting the importance of understanding their atmospheric behavior (M. Harrison et al., 2005).

- Water Purification : A study focused on the use of organoclay for removing p-nitrophenol from water indicates potential applications for related compounds like this compound in water purification processes (Qin Zhou et al., 2007).

Biochemical and Health-Related Research

- Biodegradation and Toxicity : The study of dehydrogenase activity inhibition in bacteria by phenolic compounds, including nitrophenols, provides insights into the environmental and health impacts of this compound (C. O. Nweke et al., 2010).

- Photocatalytic Degradation : Investigation into the degradation of bromophenol blue by NiTiO3 nanoparticles under UV and visible light irradiation could inform similar studies on the degradation of this compound (Y. Absalan et al., 2017).

Chemical Behavior and Analysis

- Chemical Separation : Research on separating specific bromo-nitrophenol compounds provides a foundation for understanding the solubility and separation properties of this compound (Liu Qiao-yun, 2004).

- Reaction Mechanisms : A study discusses the unexpected Smiles rearrangement during the reduction of aryl substituted propionamides, which could be relevant to understanding the reaction pathways of this compound (H. Buchstaller et al., 2004).

Unique Chemical Pathways

- Novel Catabolic Pathway : Research on a new bacterial strain capable of degrading 2-bromo-4-nitrophenol, a structurally similar compound, offers insights into the microbial degradation pathways that might also apply to this compound (Yang Li et al., 2019).

Environmental Chemistry

- Spatiotemporal Behavior in Reactions : The study of complex behaviors in the bromate-4-nitrophenol reaction can provide a deeper understanding of the dynamic chemical behaviors of related compounds like this compound (J. G. Bell et al., 2015).

Safety and Hazards

3-Bromo-2-nitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-nitrophenol. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-nitrophenol plays a significant role in biochemical reactions due to its reactive bromine and nitro groups. It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group in this compound can undergo reduction reactions, leading to the formation of amino derivatives that can further interact with biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress-responsive signaling pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Furthermore, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The nitro group can undergo reduction to form amino derivatives, which can further participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and cellular damage. The degradation products of this compound can also have distinct biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt cellular functions. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to potential toxic effects. The compound can also undergo conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of this compound within the body can influence its overall toxicity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can interact with localized biomolecules. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the localization and activity of this compound within cells .

properties

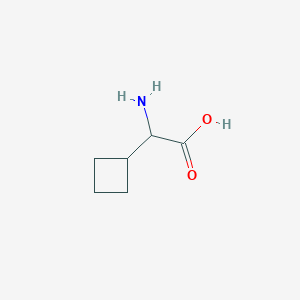

IUPAC Name |

3-bromo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUORDBJGOHYGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76361-99-4 | |

| Record name | 3-Bromo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)